molecular formula C9H8ClFO3 B14030931 4-Chloro-2-ethoxy-3-fluorobenzoic acid

4-Chloro-2-ethoxy-3-fluorobenzoic acid

Cat. No.: B14030931
M. Wt: 218.61 g/mol
InChI Key: YQPLQLRFNHYCFP-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-3-fluorobenzoic acid typically involves the introduction of chloro, ethoxy, and fluoro groups onto a benzoic acid derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acid derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

4-Chloro-2-ethoxy-3-fluorobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-ethoxy-3-fluorobenzoic acid is unique due to the specific arrangement of chloro, ethoxy, and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

4-chloro-2-ethoxy-3-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

YQPLQLRFNHYCFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)Cl)C(=O)O

Origin of Product

United States

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